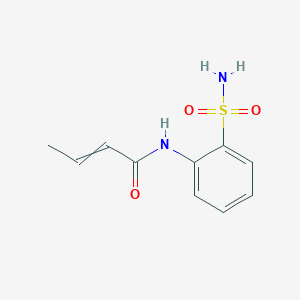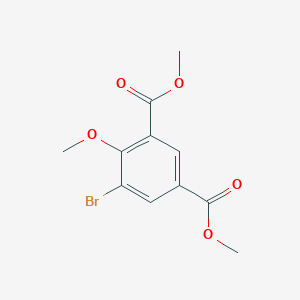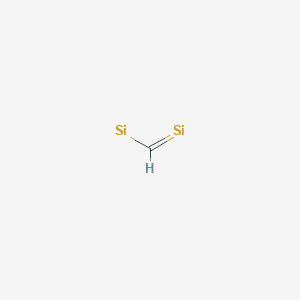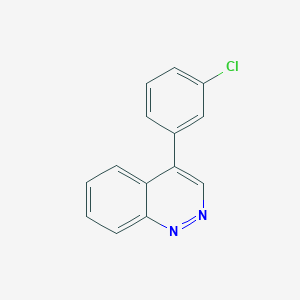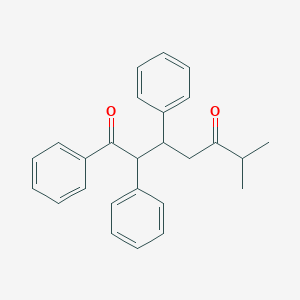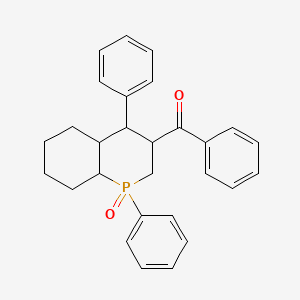
N'-(3-bromobutan-2-yl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-bromobutan-2-yl)methanimidamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the butane chain and an imidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobutan-2-yl)methanimidamide typically involves the reaction of 3-bromo-2-butanone with methanimidamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromo-2-butanone and methanimidamide.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(3-bromobutan-2-yl)methanimidamide may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-bromobutan-2-yl)methanimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding amine or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield the corresponding amine, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
N’-(3-bromobutan-2-yl)methanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(3-bromobutan-2-yl)methanimidamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The imidamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-2-butanone: A precursor in the synthesis of N’-(3-bromobutan-2-yl)methanimidamide.
N-methylmethanimidamide: Similar in structure but lacks the bromine atom.
Butanamide: A simpler amide without the bromine substitution.
Uniqueness
N’-(3-bromobutan-2-yl)methanimidamide is unique due to the presence of both the bromine atom and the imidamide group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
90304-11-3 |
|---|---|
Formule moléculaire |
C5H11BrN2 |
Poids moléculaire |
179.06 g/mol |
Nom IUPAC |
N'-(3-bromobutan-2-yl)methanimidamide |
InChI |
InChI=1S/C5H11BrN2/c1-4(6)5(2)8-3-7/h3-5H,1-2H3,(H2,7,8) |
Clé InChI |
DNLFNVNZLBHRBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)Br)N=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
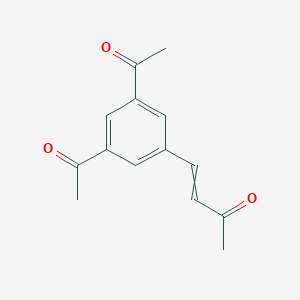
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
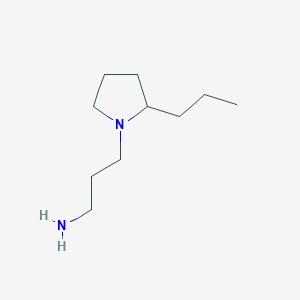
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

